molecular formula C18H16N4O4 B12120308 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol

Cat. No.: B12120308
M. Wt: 352.3 g/mol
InChI Key: AEGFFQQQCOVXQC-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 500271-16-9

This compound features a triazine ring fused with a benzodioxole moiety, making it intriguing for various scientific applications.

Preparation Methods

Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer potential methods based on related structures. One approach involves the condensation of appropriate precursors, such as benzodioxole aldehyde and aminothiazolidinone, followed by cyclization to form the triazine ring.

Industrial Production:: Industrial-scale synthesis typically involves optimization of the most efficient route, considering yield, cost, and safety. Unfortunately, specific industrial methods for this compound remain proprietary.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The triazine ring may undergo oxidation reactions, potentially leading to new functional groups.

    Reduction: Reduction of the triazine or benzodioxole moieties could yield different derivatives.

    Substitution: Substituents on the benzodioxole or triazine ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents. Potential derivatives include modified triazines or benzodioxoles.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.

    Organic Synthesis: As a building block for more complex molecules.

Biology and Medicine:: Industry::

    Dyes and Pigments: Triazine derivatives find applications in dye synthesis.

    Agrochemicals: Potential use as herbicides or fungicides.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly through enzymatic inhibition or receptor binding. Further studies are needed to elucidate this.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H16N4O4/c1-24-13-5-3-12(4-6-13)16-17(23)20-18(22-21-16)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,19,20,22,23)

InChI Key

AEGFFQQQCOVXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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